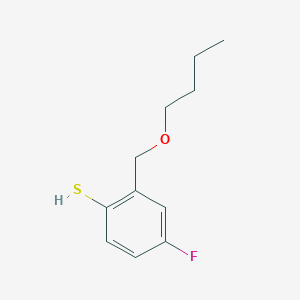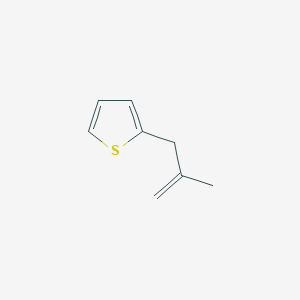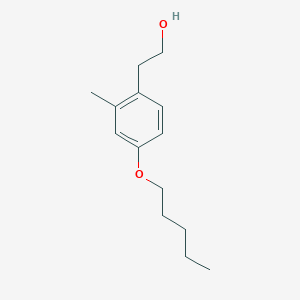
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a methyl group and a pentyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-hydroxyphenylacetic acid with pentyl bromide, followed by reduction of the resulting ester to yield the desired alcohol. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and a reducing agent such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: The major products include 2-(2-Methyl-4-(pentyloxy)phenyl)acetone or 2-(2-Methyl-4-(pentyloxy)phenyl)acetaldehyde.
Reduction: The major product is 2-(2-Methyl-4-(pentyloxy)phenyl)ethane.
Substitution: The major products depend on the substituent introduced, such as 2-(2-Methyl-4-(pentyloxy)phenyl)ethyl chloride or 2-(2-Methyl-4-(pentyloxy)phenyl)ethylamine.
科学研究应用
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methyl-4-(pentyloxy)phenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 2-(2-Methyl-4-(methoxy)phenyl)ethanol
- 2-(2-Methyl-4-(ethoxy)phenyl)ethanol
- 2-(2-Methyl-4-(butoxy)phenyl)ethanol
Uniqueness
2-(2-Methyl-4-(pentyloxy)phenyl)ethanol is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(2-methyl-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-10-16-14-7-6-13(8-9-15)12(2)11-14/h6-7,11,15H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOIVRXCXUPIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
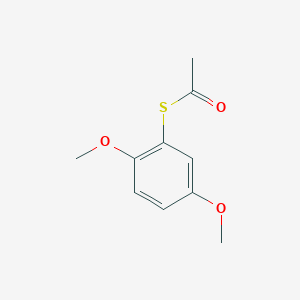

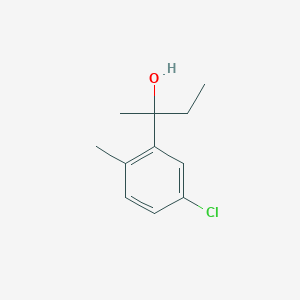
![2-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7993500.png)
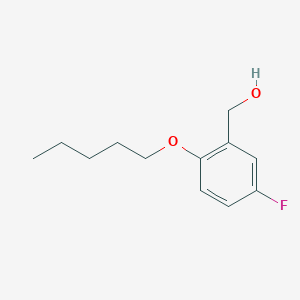
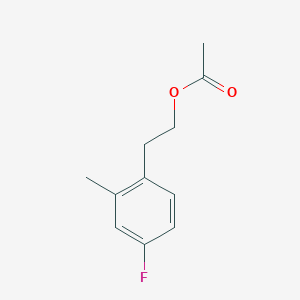
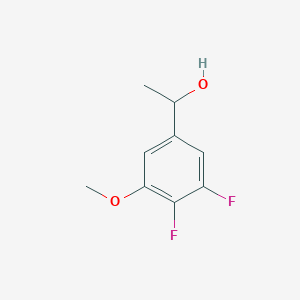
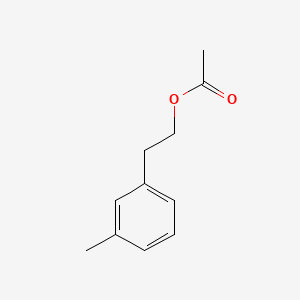
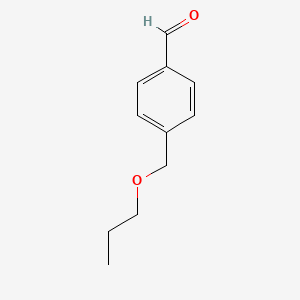
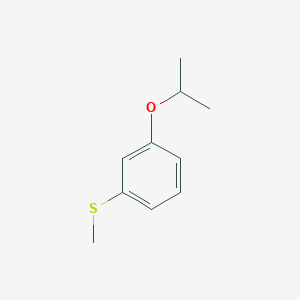
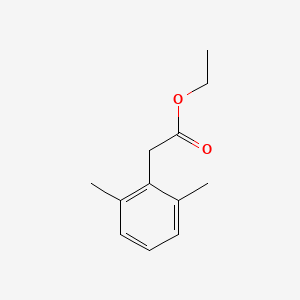
![4-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7993571.png)
